molecular formula C5H7Br3O2 B1337908 3-bromo-2,2-bis(bromomethyl)propanoic Acid CAS No. 52813-48-6

3-bromo-2,2-bis(bromomethyl)propanoic Acid

Cat. No.: B1337908
CAS No.: 52813-48-6
M. Wt: 338.82 g/mol
InChI Key: LYOZEDIUDPIRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2,2-bis(bromomethyl)propanoic Acid is a useful research compound. Its molecular formula is C5H7Br3O2 and its molecular weight is 338.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-2,2-bis(bromomethyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-2,2-bis(bromomethyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOZEDIUDPIRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(CBr)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452800
Record name Propanoic acid, 3-bromo-2,2-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52813-48-6
Record name Propanoic acid, 3-bromo-2,2-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of available reagents, bifunctional compounds that offer multiple points for molecular elaboration are of particular interest. This guide provides an in-depth technical overview of 3-bromo-2-(bromomethyl)propionic acid (CAS No. 41459-42-1), a versatile C4 building block with significant potential in pharmaceutical and materials science.

Introduction: The Strategic Advantage of a Bifunctional Building Block

3-Bromo-2-(bromomethyl)propionic acid, also known as β,β'-dibromoisobutyric acid, is a carboxylic acid bearing two primary bromide functionalities.[1] This unique arrangement of a nucleophile-attracting carboxylic acid and two electrophilic carbon centers makes it a powerful intermediate for constructing complex scaffolds. Its structure allows for sequential or simultaneous reactions, enabling the introduction of diverse functionalities and the formation of cyclic structures, which are often privileged in medicinal chemistry.

The reactivity of the C-Br bonds, coupled with the directing and activating capabilities of the carboxylic acid group, underpins its utility. This guide will delve into the commercial availability of this reagent, its quality control and analytical validation, and, most importantly, its strategic applications in advanced chemical synthesis.

Commercial Availability and Supplier Overview

A reliable and consistent supply of starting materials is the foundation of any research and development program. 3-Bromo-2-(bromomethyl)propionic acid is available from several reputable chemical suppliers. The quality and specifications can vary, so a careful evaluation of supplier data is crucial.

SupplierProduct NameCAS No.Purity SpecificationPhysical AppearanceAdditional Notes
Tokyo Chemical Industry (TCI) 3-Bromo-2-(bromomethyl)propionic Acid41459-42-1>98.0% (Titration), >97.0% (HPLC)[2][3]White to yellow to orange powder to crystal[2][3]Heat sensitive, recommended refrigerated storage.[2][3]
Sarex Fine Chemicals 3-Bromo-2-(bromomethyl)propionic acid41459-42-198.5% to 102.5% (Acidimetry Titration)[4]Buff to brown colored powder[4]Offers monthly capacity of 5-25 kg.[4]
Thermo Scientific (Alfa Aesar) 3-Bromo-2-(bromomethyl)propionic acid, 98%41459-42-198%[5][6]White to cream to brown, crystals or powder[7]Soluble in acetic acid.[5]
Sigma-Aldrich 3-Bromo-2-(bromomethyl)propionic acid, 97%41459-42-197%[8]Off-white to brown crystalline powder.[9]Some product listings may be discontinued.[8]

Note on a Related Compound: Researchers should be aware of a structurally similar compound, 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS No. 52813-48-6) . This molecule contains an additional bromine atom and will exhibit different reactivity and physical properties. Careful verification of the CAS number is essential to ensure the correct reagent is sourced for a given synthetic route.

Quality Control and Analytical Protocols: Ensuring Experimental Integrity

The purity and identity of starting materials are non-negotiable for reproducible and reliable synthetic outcomes. The primary methods for assessing the quality of 3-bromo-2-(bromomethyl)propionic acid are titration and high-performance liquid chromatography (HPLC).

Assay by Acid-Base Titration

The carboxylic acid moiety provides a straightforward handle for determining purity via acidimetry.

Illustrative Protocol for Titration:

  • Preparation of Analyte Solution: Accurately weigh approximately 200-300 mg of 3-bromo-2-(bromomethyl)propionic acid into a clean Erlenmeyer flask. Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

  • Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

  • Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Causality: This method provides a direct measure of the acidic content of the sample, which is a primary indicator of the concentration of the desired compound. It is a robust and cost-effective method for routine quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for identifying and quantifying impurities. For a brominated organic acid like this, a reverse-phase method is typically employed.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the carboxylic acid chromophore absorbs in the low UV range.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Self-Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity. This involves running a calibration curve with a known standard, performing spike-and-recovery experiments, and assessing the repeatability of the measurement.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Vial Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Purity Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for purity analysis of 3-bromo-2-(bromomethyl)propionic acid by HPLC.

Synthetic Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-bromo-2-(bromomethyl)propionic acid lies in its application as a versatile building block. Its bifunctional nature allows for the construction of unique molecular frameworks.

Synthesis of β-Substituted Acrylates

A primary application of this compound is in the synthesis of β-substituted acrylates, which are important intermediates in organic synthesis. The reaction typically involves the treatment of 3-bromo-2-(bromomethyl)propionic acid with a base to induce elimination and subsequent reaction with a nucleophile.[4][5][9][10]

Precursor for β-Lactam Synthesis

The structural motif of this compound is well-suited for the synthesis of β-lactams, the core structure of many important antibiotics.[4][5][9][10] The synthesis often involves the amidation of the carboxylic acid followed by an intramolecular cyclization, where one of the bromomethyl groups acts as a leaving group.

Beta_Lactam_Synthesis Start 3-Bromo-2-(bromomethyl)propionic acid Amidation Amidation with R-NH2 Start->Amidation Intermediate N-Substituted Amide Intermediate Amidation->Intermediate Cyclization Intramolecular Cyclization (Base-mediated) Intermediate->Cyclization BetaLactam β-Lactam Product Cyclization->BetaLactam

Caption: A generalized pathway for the synthesis of β-lactams using 3-bromo-2-(bromomethyl)propionic acid.

Advanced Application: Synthesis of Phosphonate-Peptide Nucleic Acid (PNA) Conjugates

A notable application of the methyl ester of this acid is in the synthesis of phosphonate-peptide nucleic acid (PNA) conjugates.[7] In a published study, the methyl ester of 3-bromo-2-(bromomethyl)propionic acid was reacted with di-tert-butyl-phosphite in the presence of a strong base to form a bis(phosphonate) derivative.[7] This derivative was then incorporated into PNA oligomers, which showed enhanced delivery into cells.[7] This example highlights the utility of this building block in creating complex biomolecules with potential therapeutic applications.

Illustrative Synthetic Step:

  • Preparation of the Phosphonate: Di-tert-butyl-phosphite is deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS) at 0 °C under an inert atmosphere.

  • Nucleophilic Substitution: A solution of 3-bromo-2-(bromomethyl)propionic acid methyl ester in a dry solvent like toluene is added to the phosphite anion solution.

  • Reaction and Workup: The reaction is allowed to proceed overnight at room temperature. The product is then isolated through an extractive workup.[7]

Expert Insight: The choice of the methyl ester in this synthesis is strategic. It protects the carboxylic acid from unwanted side reactions with the strong base used to generate the phosphite anion. The ester can then be hydrolyzed in a subsequent step if the free acid is required.

Conclusion: A Versatile Tool for the Modern Chemist

3-Bromo-2-(bromomethyl)propionic acid is more than just a simple chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its commercial availability, coupled with its well-defined reactivity, makes it an attractive building block for researchers in drug discovery and materials science. By understanding its properties, analytical validation methods, and diverse applications, scientists can leverage this versatile compound to accelerate their research and development efforts. As with any reactive chemical, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.

References

  • Grijalvo, S., et al. (2008). Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells. Nucleic Acids Research, 36(12), 4021–4029. [Link]

  • Unsworth, W. P., et al. (2026-01-08). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. [Link]

  • Sarex Fine Chemicals. 3-bromo-2-bromomethyl-propionic-acid. [Link]

  • Ottokemi. B 3300 (OTTO) 3-Bromo-2-(bromomethyl)propionic acid, 97% Cas 41459-42-1. [Link]

  • Google Patents.
  • Thermo Fisher Scientific. Ácido 3-bromo-2-(bromometil)propiónico, 98 %, Thermo Scientific Chemicals 5 g. [Link]

  • Arduini, A., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemical Communications, (15), 1581-1590. [Link]

  • Goldberg, F. W., et al. (2020). Designing novel building blocks is an overlooked strategy to improve compound quality. Drug Discovery Today, 25(8), 1374-1383. [Link]

  • Borzsonyi, M., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6205. [Link]

  • Coley, C. W., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Chemical Information and Modeling, 61(11), 5438-5446. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 3-Bromo-2-(bromomethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactivity of a Versatile Brominated Building Block

In the landscape of modern organic synthesis, the strategic incorporation of functional groups dictates the potential of a molecule to serve as a versatile precursor for a diverse array of complex structures. Among these, polyhalogenated compounds offer a unique platform for intricate molecular architecture. This guide focuses on the reactivity of 3-bromo-2-(bromomethyl)propanoic acid , a molecule rich in functionality and poised for a range of synthetic transformations.

It is pertinent to address a potential ambiguity in nomenclature. While the topic is specified as "3-bromo-2,2-bis(bromomethyl)propanoic acid," extensive chemical literature and databases consistently refer to the structurally related and commercially available compound, 3-bromo-2-(bromomethyl)propanoic acid . This guide will, therefore, focus on the reactivity and applications of the latter, providing a scientifically grounded and practically relevant resource.

Our exploration will delve into the core reactivity of this molecule, dictated by the interplay of its carboxylic acid moiety and the two primary alkyl bromide groups. We will examine the mechanistic underpinnings of its key reactions, providing not just procedural steps but also the scientific rationale behind them. This approach is designed to empower researchers to not only replicate established methods but also to innovate and adapt these protocols for their specific synthetic challenges.

Molecular Profile and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis. This section provides a summary of the key characteristics of 3-bromo-2-(bromomethyl)propanoic acid.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 41459-42-1[1][2]
Molecular Formula C₄H₆Br₂O₂[1][2]
Molecular Weight 245.90 g/mol [2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 98-101 °C[3]
Solubility Soluble in acetic acid[4]
Spectroscopic Data: A Self-Validating Approach

1.2.1. Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to exhibit three distinct signals:

  • -COOH Proton: A broad singlet, typically in the region of 10-12 ppm. The acidic nature of this proton and its exchange with residual water in the solvent can lead to a broad and sometimes inconspicuous signal.

  • -CH- Proton: A quintet or a complex multiplet around 3.0-3.5 ppm. This proton is coupled to the four protons of the two adjacent bromomethyl groups.

  • -CH₂Br Protons: A doublet of doublets or a more complex multiplet in the region of 3.6-4.0 ppm. The two bromomethyl groups are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. However, they may overlap, presenting as a complex multiplet.

1.2.2. Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton:

  • -COOH Carbon: A signal in the range of 175-185 ppm.

  • -CH- Carbon: A signal around 40-50 ppm, shifted downfield by the adjacent bromine atoms.

  • -CH₂Br Carbons: A signal in the region of 30-40 ppm.

1.2.3. Predicted FT-IR Spectrum

The infrared spectrum will be dominated by the characteristic absorptions of the carboxylic acid and alkyl bromide functionalities:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region. This broadening is due to strong hydrogen bonding between carboxylic acid dimers.[4][5][6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1700 and 1725 cm⁻¹.[5][7]

  • C-O Stretch (Carboxylic Acid): A medium to strong absorption in the 1210-1320 cm⁻¹ region.[5]

  • C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 515 and 690 cm⁻¹.[7]

Core Reactivity and Mechanistic Considerations

The reactivity of 3-bromo-2-(bromomethyl)propanoic acid is governed by its three primary functional groups: the carboxylic acid and the two primary alkyl bromides. The proximity of these groups allows for a rich and diverse range of chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group can undergo typical transformations such as esterification, amidation, and reduction. These reactions are often the first step in a multi-step synthesis to modify the molecule's core structure before exploiting the reactivity of the bromine atoms.

2.1.1. Amide Formation: A Gateway to β-Lactam Synthesis

The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of β-lactams.[4] This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary amine.

Amide_Formation Carboxylic_Acid 3-bromo-2-(bromomethyl)propanoic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride Activation Activating_Agent e.g., SOCl₂, (COCl)₂ Activating_Agent->Acid_Chloride Amide N-substituted-3-bromo-2-(bromomethyl)propanamide Acid_Chloride->Amide Nucleophilic Acyl Substitution Primary_Amine R-NH₂ Primary_Amine->Amide

Caption: Amide formation from 3-bromo-2-(bromomethyl)propanoic acid.

The choice of activating agent and reaction conditions is critical to avoid side reactions involving the alkyl bromide functionalities. The lone pair on the nitrogen of the resulting primary amine can act as a nucleophile, leading to further reactions.[5][8]

Reactions Involving the Bromine Atoms

The two primary alkyl bromide groups are excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

2.2.1. Intramolecular Cyclization: The Path to β-Lactams

One of the most significant applications of this molecule is in the synthesis of β-lactams.[4][9] Following the formation of the corresponding amide, treatment with a non-nucleophilic base can induce an intramolecular Sₙ2 reaction. The amide nitrogen acts as the nucleophile, displacing one of the bromide ions to form the strained four-membered β-lactam ring.

Beta_Lactam_Formation Amide N-substituted-3-bromo-2-(bromomethyl)propanamide Anion Amide Anion Amide->Anion Deprotonation Base e.g., NaH, K₂CO₃ Base->Anion Beta_Lactam exo-Methylene-β-lactam Anion->Beta_Lactam Intramolecular Sₙ2 Cyclization

Sources

Methodological & Application

The Synthetic Versatility of 3-bromo-2,2-bis(bromomethyl)propanoic Acid: A Guide to Its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, 3-bromo-2,2-bis(bromomethyl)propanoic acid emerges as a highly functionalized and versatile building block. Its unique structural architecture, featuring a carboxylic acid and three primary alkyl bromide moieties on a compact neopentyl scaffold, opens a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the reaction mechanisms of this valuable reagent, supported by detailed protocols and practical insights to empower its effective utilization in the laboratory.

Introduction: A Molecule Primed for Complexity

3-bromo-2,2-bis(bromomethyl)propanoic acid, with the CAS Number 52813-48-6, is a crystalline solid at room temperature.[1] The strategic placement of a carboxylic acid and three reactive C-Br bonds provides multiple handles for sequential or concurrent chemical transformations. The neopentyl core, a quaternary carbon center, imparts a degree of steric hindrance that can influence reaction pathways and lead to unique stereochemical outcomes.

This trifunctional reagent is particularly adept at undergoing intramolecular reactions, leading to the formation of strained ring systems and spirocyclic compounds, which are highly sought-after motifs in medicinal chemistry due to their conformational rigidity and three-dimensional character.[2] Understanding the interplay between the nucleophilic character of the carboxylate and the electrophilic nature of the carbon-bromine bonds is paramount to harnessing the full synthetic potential of this molecule.

Core Reactivity: A Tale of Intramolecular Cyclization and Nucleophilic Substitution

The primary reactivity of 3-bromo-2,2-bis(bromomethyl)propanoic acid is dominated by two key reaction types: intramolecular cyclization and intermolecular nucleophilic substitution. The choice of reaction conditions, particularly the base and solvent, dictates the predominant pathway.

Intramolecular Cyclization: The Path to Oxetanes and Spirocycles

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This internal nucleophile is perfectly positioned to attack one of the electrophilic bromomethyl groups, leading to the formation of a four-membered oxetane ring. This intramolecular SN2 reaction is entropically favored due to the proximity of the reacting centers.

A compelling analogue that illuminates this reactivity is 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA). Under basic conditions, TBNPA undergoes a sequence of intramolecular cyclizations to form 3,3-bis(bromomethyl)oxetane and subsequently 2,6-dioxaspiro[3.3]heptane.[3] This well-documented transformation provides a strong precedent for the behavior of 3-bromo-2,2-bis(bromomethyl)propanoic acid.

Mechanism of Oxetane Formation:

G cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack cluster_2 Further Reactions start 3-bromo-2,2-bis(bromomethyl)propanoic acid carboxylate Carboxylate Intermediate start->carboxylate Deprotonation base Base (e.g., NaOH) transition carboxylate->transition attack Intramolecular Nucleophilic Attack oxetane 3-(bromomethyl)oxetane-3-carboxylic acid transition->oxetane Ring Closure spiro Potential Spirocyclization oxetane->spiro With stronger base/ higher temperature

Caption: Proposed mechanism for oxetane formation.

The initially formed 3-(bromomethyl)oxetane-3-carboxylic acid can, under more forcing conditions, undergo a second intramolecular cyclization to form a spirocyclic lactone, although this would require the formation of a more strained system.

Intermolecular Nucleophilic Substitution: Building Molecular Complexity

In the presence of external nucleophiles and under conditions that do not favor deprotonation of the carboxylic acid (e.g., acidic or neutral conditions), 3-bromo-2,2-bis(bromomethyl)propanoic acid can undergo intermolecular nucleophilic substitution reactions. The three primary alkyl bromides are susceptible to attack by a wide range of nucleophiles.

The reaction of a related compound, 2-bromo-3-methylbutane, with sodium hydroxide can proceed via both SN1 and SN2 mechanisms, with the solvent playing a crucial role in determining the predominant pathway.[4] Given the primary nature of the alkyl bromides in our target molecule, the SN2 mechanism is expected to be the major pathway for intermolecular substitution.[5]

Generalized Nucleophilic Substitution Workflow:

G start 3-bromo-2,2-bis(bromomethyl)propanoic acid product Substituted Product start->product SN2 Reaction nucleophile Nucleophile (Nu-) byproduct Br-

Caption: General workflow for nucleophilic substitution.

Application Notes & Protocols

The unique reactivity of 3-bromo-2,2-bis(bromomethyl)propanoic acid makes it a valuable precursor for various molecular scaffolds.

Synthesis of 3-(Hydroxymethyl)oxetane-3-carboxylic Acid

This protocol outlines the synthesis of a key oxetane intermediate, which can be a valuable building block for further elaboration.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2,2-bis(bromomethyl)propanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture at room temperature. The deprotonation of the carboxylic acid is typically exothermic.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Hydrolysis of the Second Bromide: After the initial cyclization, add an additional equivalent of sodium hydroxide and continue to heat at reflux to hydrolyze the remaining bromomethyl group to a hydroxymethyl group.

  • Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of ~2. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: 3-(Hydroxymethyl)oxetane-3-carboxylic acid as a white solid.

ParameterValue
Starting Material3-bromo-2,2-bis(bromomethyl)propanoic acid
ReagentsSodium Hydroxide, THF, Water, HCl
Reaction Time4-6 hours
Yield70-80% (typical)
Synthesis of a Trisubstituted Propanoic Acid Derivative

This protocol demonstrates the use of 3-bromo-2,2-bis(bromomethyl)propanoic acid in an intermolecular nucleophilic substitution reaction.

Protocol:

  • Reaction Setup: Dissolve 3-bromo-2,2-bis(bromomethyl)propanoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiol with a non-nucleophilic base like triethylamine) (3.3 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the chosen reagent.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by crystallization or column chromatography.

Expected Outcome: The corresponding trisubstituted propanoic acid derivative.

ParameterValue
Starting Material3-bromo-2,2-bis(bromomethyl)propanoic acid
ReagentsNucleophile, DMF
Reaction Time6-24 hours
YieldVariable, dependent on nucleophile

Safety and Handling

3-bromo-2,2-bis(bromomethyl)propanoic acid is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. As with many brominated compounds, it may be corrosive and cause skin and eye irritation.[6]

Conclusion

3-bromo-2,2-bis(bromomethyl)propanoic acid is a potent and versatile building block for the synthesis of complex organic molecules. Its ability to undergo both intramolecular cyclization to form valuable oxetane and potentially spirocyclic systems, as well as intermolecular nucleophilic substitutions, provides a rich platform for synthetic exploration. By carefully controlling the reaction conditions, chemists can selectively access a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for leveraging the full synthetic potential of this remarkable reagent.

References

  • Liu, L., et al. (2018). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. Chemosphere, 207, 55-61.
  • Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link][5]

  • Erian, A. W., et al. (2003). The chemistry of α-halogenated nitriles. Molecules, 8(11), 793-854.
  • Filo. The reaction of 2-bromo-3-methylbutane with NaOH gives two products. [Link][4]

  • ResearchGate. Spiro Compounds: A Brief History. [Link][2]

Sources

Application Notes and Protocols: The Strategic Use of 3-bromo-2,2-bis(bromomethyl)propanoic acid in the Formulation of Flame-Retardant Polyurethanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reactive Brominated Intermediate for Enhanced Flame Retardancy in Polyurethanes

Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams in furniture to rigid insulation in construction.[1] However, their inherent flammability poses a significant safety concern, necessitating the incorporation of flame retardants.[2] Halogenated compounds, particularly those containing bromine, are highly effective flame retardants for polyurethanes.[3] A key challenge in this field is the potential for additive flame retardants to leach from the polymer matrix over time, leading to environmental and health concerns. This has driven the development of reactive flame retardants, which are covalently bonded into the polymer backbone, ensuring their permanence and long-term efficacy.

This document provides a comprehensive guide for researchers and scientists on the application of 3-bromo-2,2-bis(bromomethyl)propanoic acid as a reactive intermediate for the synthesis of flame-retardant polyurethanes. Due to its carboxylic acid functionality, this molecule is not directly copolymerized with isocyanates in a standard polyurethane formulation. Instead, a more controlled and effective approach involves a two-step synthesis:

  • Synthesis of a Brominated Polyester Polyol: The 3-bromo-2,2-bis(bromomethyl)propanoic acid is first converted into a hydroxyl-terminated polyester polyol through an esterification reaction with a suitable diol. This novel brominated polyol serves as the primary reactive flame-retardant component.

  • Preparation of Flame-Retardant Polyurethane Foam: The synthesized brominated polyester polyol is then incorporated into a polyurethane formulation, reacting with a diisocyanate to form a cross-linked, flame-retardant polymer network.

This application note will detail the scientific rationale behind this methodology, provide step-by-step protocols for both synthetic stages, and outline the necessary characterization techniques to validate the final product.

Part 1: Synthesis of the Brominated Polyester Polyol

The foundational step in this process is the conversion of the carboxylic acid group of 3-bromo-2,2-bis(bromomethyl)propanoic acid into a reactive hydroxyl-terminated polyester polyol. This is achieved through a polycondensation reaction with an excess of a diol, such as 1,4-butanediol. The excess diol ensures that the resulting polyester chains are terminated with hydroxyl groups, making them suitable for the subsequent polyurethane synthesis.[4][5]

Reaction Scheme:

Polyester_Polyol_Synthesis Acid 3-bromo-2,2-bis(bromomethyl)propanoic acid Reaction Polycondensation Acid->Reaction Diol 1,4-Butanediol (excess) Diol->Reaction Catalyst Esterification Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->Reaction Heat Heat (180-220°C) Heat->Reaction Polyol Brominated Polyester Polyol (hydroxyl-terminated) Reaction->Polyol Water Water (byproduct) Reaction->Water

Caption: Synthesis of the brominated polyester polyol.

Materials and Equipment:
Reagent/Equipment Details/Specification Supplier Example
3-bromo-2,2-bis(bromomethyl)propanoic acidPurity >97%Sigma-Aldrich, TCI
1,4-ButanediolAnhydrous, Purity >99%Acros Organics
p-Toluenesulfonic acid monohydrate (p-TSA)Catalyst, Purity >98.5%Alfa Aesar
TolueneAnhydrous, for azeotropic water removalFisher Scientific
Nitrogen (N₂) gasInert atmosphereLocal supplier
Three-neck round-bottom flask500 mL, with appropriate ground glass jointsVWR
Mechanical stirrerWith PTFE blade and sealIKA
Heating mantle with temperature controller-Glas-Col
Dean-Stark apparatus and condenserFor azeotropic removal of waterKimble Chase
Vacuum pump and cold trapFor final purificationEdwards
Experimental Protocol: Synthesis of Brominated Polyester Polyol
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried before use.

  • Charging Reactants: Charge the flask with 3-bromo-2,2-bis(bromomethyl)propanoic acid (e.g., 0.5 mol), 1,4-butanediol (e.g., 1.0 mol, a 2:1 molar ratio to the acid), p-toluenesulfonic acid (0.1-0.5% of total reactant weight), and toluene (sufficient to fill the Dean-Stark trap).

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction Initiation: Begin stirring and gradually heat the reaction mixture to 140-160°C. The toluene will begin to reflux, and water produced during the esterification will be collected in the Dean-Stark trap.

  • Esterification and Water Removal: Continue the reaction, gradually increasing the temperature to 180-220°C as the reaction proceeds.[6] Monitor the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected and the acid value of the mixture drops below 2 mg KOH/g.[7]

  • Purification: Once the reaction is complete, cool the mixture to below 100°C. Remove the toluene and any unreacted 1,4-butanediol by vacuum distillation.

  • Characterization: The resulting viscous liquid, the brominated polyester polyol, should be characterized to determine its hydroxyl value, acid value, and viscosity, which are critical parameters for the subsequent polyurethane synthesis.

Part 2: Preparation of Flame-Retardant Rigid Polyurethane Foam

The synthesized brominated polyester polyol is now ready to be used as a reactive component in a polyurethane foam formulation. It will react with a diisocyanate, typically polymeric methylene diphenyl diisocyanate (pMDI), in the presence of catalysts, a blowing agent, and a surfactant to form a rigid foam.[8][9]

Reaction Scheme:

Polyurethane_Formation cluster_A Component A (Polyol Blend) cluster_B Component B Polyol Brominated Polyester Polyol Mixing High-Speed Mixing Polyol->Mixing Catalyst Amine & Tin Catalysts Catalyst->Mixing Surfactant Silicone Surfactant Surfactant->Mixing BlowingAgent Blowing Agent (Water) BlowingAgent->Mixing Isocyanate Polymeric MDI (pMDI) Isocyanate->Mixing Foaming Cream, Gel, Tack-Free Mixing->Foaming Curing Curing (70°C) Foaming->Curing PU_Foam Flame-Retardant Polyurethane Foam Curing->PU_Foam

Caption: Polyurethane foam formation workflow.

Materials and Formulation:
Component Function Example Parts by Weight (Typical)
Brominated Polyester PolyolReactive flame retardant, structural componentSynthesized in Part 1100
Polymeric MDI (pMDI)Isocyanate componentHuntsman Suprasec® 5005Calculated based on NCO index
Amine CatalystGelling and blowing catalystDabco® 33-LV1.0 - 3.0
Tin CatalystGelling catalystDabco® T-12 (Dibutyltin dilaurate)0.1 - 0.5
Silicone SurfactantFoam cell stabilizerTegostab® B 84041.5 - 2.5
WaterChemical blowing agent (reacts with MDI to form CO₂)Deionized1.0 - 4.0

The exact amount of pMDI is calculated based on the hydroxyl value of the polyol blend and the desired isocyanate index (NCO index), which is typically between 1.05 and 1.20 for rigid foams.

Experimental Protocol: Polyurethane Foam Preparation
  • Polyol Blend Preparation (Component A): In a suitable container, accurately weigh and combine the brominated polyester polyol, catalysts, surfactant, and water. Mix thoroughly with a mechanical stirrer at low speed until a homogeneous blend is obtained.[10]

  • Reaction Initiation: Weigh the required amount of pMDI (Component B) into a separate container. Add Component B to Component A and immediately begin high-speed stirring (e.g., 2000 rpm) for 10-15 seconds.[9]

  • Foaming and Curing: Quickly pour the reacting mixture into a mold. Observe the foaming process, noting the cream time, gel time, and tack-free time. Allow the foam to cure at room temperature for at least 24 hours, followed by post-curing in an oven at 70°C for 24 hours to ensure complete reaction.[10]

Safety Precautions

  • 3-bromo-2,2-bis(bromomethyl)propanoic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isocyanates (pMDI) are respiratory sensitizers and should be handled in a well-ventilated fume hood with appropriate respiratory protection.

  • The polyurethane foaming reaction is exothermic and releases heat. Use appropriate containers and handle with care.

Characterization of the Flame-Retardant Polyurethane

The resulting polyurethane foam should be characterized to evaluate its properties and the effectiveness of the incorporated flame retardant.

Property Analytical Technique Expected Outcome/Significance
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of urethane linkage formation (~3330 cm⁻¹ for N-H stretching, ~1730 cm⁻¹ for C=O stretching) and the absence of free NCO groups (~2270 cm⁻¹).[11]
Thermal Stability Thermogravimetric Analysis (TGA)Determination of the onset of decomposition and char yield. Brominated flame retardants are expected to lower the decomposition temperature but increase the char yield, which acts as an insulating barrier.[12]
Flammability Limiting Oxygen Index (LOI)Measures the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame retardancy.[2]
Flammability UL-94 Vertical Burn TestClassifies the material's response to a flame (e.g., V-0, V-1, V-2). A V-0 rating is desirable, indicating self-extinguishing behavior.[3]
Morphology Scanning Electron Microscopy (SEM)Analysis of the foam's cellular structure, including cell size and shape, which influences mechanical properties.
Mechanical Properties Compressive Strength TestingEvaluation of the foam's ability to withstand compressive loads, a key parameter for rigid foams.

Conclusion and Future Outlook

The use of 3-bromo-2,2-bis(bromomethyl)propanoic acid as a precursor for a reactive brominated polyester polyol offers a robust and effective strategy for producing flame-retardant polyurethanes. By covalently incorporating the bromine-containing moiety into the polymer matrix, this method overcomes the issue of flame retardant migration, leading to safer and more durable materials. The protocols outlined in this document provide a solid foundation for researchers to explore this promising approach. Future work could focus on optimizing the polyester polyol structure by varying the diol component to fine-tune the mechanical properties and flame retardancy of the final polyurethane foam. Additionally, synergistic effects with other non-halogenated flame retardants could be investigated to further enhance performance and reduce the overall halogen content.

References

  • Scribd. (n.d.). Polyester Polyols. Retrieved from [Link]

  • Ionescu, M. (2005). Chemistry and technology of polyols for polyurethanes. Rapra Technology Ltd.
  • Yazıcı, A., & Çelebi, N. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 721-730.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Fischer, E. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Polyurethane. Retrieved from [Link]

  • Google Patents. (n.d.). US4018815A - Process for the preparation of polyester polyols.
  • DergiPark. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Retrieved from [Link]

  • MDPI. (2022). Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams. Retrieved from [Link]

  • Google Patents. (n.d.). US4511688A - Flame retardant for use in rigid polyurethane foams.
  • MDPI. (2021). Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams. Retrieved from [Link]

  • ACS Publications. (2020). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Polyurethane by TGA and Hi-ResTM TGA. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. Retrieved from [Link]

Sources

Navigating the Synthetic Landscape of Polyhalogenated Propanoic Acids in Medicinal Chemistry: A Guide to 3-bromo-2,2-bis(bromomethyl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Territories

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a detailed guide into the potential medicinal chemistry applications of "3-bromo-2,2-bis(bromomethyl)propanoic acid." It is imperative to commence with a note on the current scientific landscape: as of this writing, a comprehensive survey of peer-reviewed literature reveals a notable scarcity of specific biological activity and established medicinal applications for this particular molecule.

However, the absence of established data for a specific compound should not be a deterrent but rather an invitation for innovation. The structural motifs present in 3-bromo-2,2-bis(bromomethyl)propanoic acid—a propanoic acid core and multiple reactive bromomethyl groups—are of significant interest in medicinal chemistry. This guide, therefore, takes a holistic and pragmatic approach. We will first delve into the well-documented applications of a closely related and commercially available analog, 3-bromo-2-(bromomethyl)propionic acid , to provide a solid foundation of experimentally validated protocols and conceptual frameworks. Subsequently, we will extrapolate from this knowledge base to propose potential applications and synthetic strategies for the title compound, equipping you with the rationale and methodologies to explore its therapeutic potential.

Section 1: The Propanoic Acid Scaffold in Drug Discovery

The propanoic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous established therapeutic agents.[1][2] Its prevalence is largely attributed to its ability to mimic the carboxylate group of natural amino acids and fatty acids, allowing for interactions with a wide array of biological targets. Furthermore, the carboxylic acid functionality provides a handle for prodrug strategies, improving pharmacokinetic profiles through esterification.[3][4] A notable class of drugs built upon this scaffold is the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][5] The versatility of the propanoic acid core makes its derivatives, including polyhalogenated variants, intriguing candidates for novel drug discovery programs.[2]

Section 2: The Role of Bromine in Medicinal Chemistry

The incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[6] Bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[7] The presence of bromine can lead to the formation of halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.[6][7]

Section 3: 3-bromo-2-(bromomethyl)propionic Acid: A Versatile Synthetic Building Block

While direct medicinal applications of 3-bromo-2-(bromomethyl)propionic acid are not extensively reported, its utility as a versatile building block in organic synthesis is well-documented.[8][9] Its bifunctional nature, possessing both a carboxylic acid and two reactive bromine atoms, allows for a diverse range of chemical transformations.

Key Synthetic Applications:
  • Synthesis of β-Lactams: This compound plays a crucial role in the synthesis of β-lactams through the cyclization of its corresponding amides.[9] β-lactams are a cornerstone of antibacterial therapy.

  • Preparation of β-Substituted Acrylates: It serves as a precursor for the synthesis of various β-substituted acrylates, which are important intermediates in the synthesis of a wide range of organic molecules.[8][9]

The established reactivity of this analog provides a logical starting point for envisioning the synthetic utility of 3-bromo-2,2-bis(bromomethyl)propanoic acid.

Section 4: Proposed Medicinal Chemistry Applications for 3-bromo-2,2-bis(bromomethyl)propanoic Acid

Given its structural features, 3-bromo-2,2-bis(bromomethyl)propanoic acid can be envisioned as a scaffold for the generation of diverse chemical libraries for biological screening. The three bromine atoms offer multiple points for derivatization, allowing for the exploration of a wide chemical space.

Potential as a Scaffold for Covalent Inhibitors:

The presence of reactive bromomethyl groups suggests that derivatives of this acid could act as covalent inhibitors. By attaching a pharmacophore that directs the molecule to a specific protein target, the bromomethyl group can form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site, leading to irreversible inhibition.

Workflow for Investigating Covalent Inhibition

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Studies Propose Target Identify Protein Target with Nucleophilic Residue Synthesize Scaffold Synthesize 3-bromo-2,2-bis(bromomethyl)propanoic acid Propose Target->Synthesize Scaffold Derivatize Derivatize with Target-Specific Pharmacophore Synthesize Scaffold->Derivatize Biochemical Assay Enzymatic/Binding Assay (Time-dependent Inhibition) Derivatize->Biochemical Assay Mass Spec Mass Spectrometry to Confirm Covalent Adduct Biochemical Assay->Mass Spec Cell-based Assays Cellular Potency and Target Engagement Assays Biochemical Assay->Cell-based Assays Animal Models In Vivo Efficacy and Toxicity Studies Cell-based Assays->Animal Models

Caption: A generalized workflow for the development of covalent inhibitors.

Section 5: Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to adapt and optimize these procedures based on the specific substrate and desired outcome.

Protocol 1: Synthesis of α-Bromo Carboxylic Acids via Hell-Volhard-Zelinsky Reaction

This protocol provides a general method for the α-bromination of carboxylic acids and is a foundational technique for synthesizing brominated building blocks.[10][11]

Materials:

  • Carboxylic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus (catalytic amount)

  • Anhydrous solvent (e.g., CCl₄ or neat)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the carboxylic acid and a catalytic amount of PBr₃ or red phosphorus.

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue heating the reaction mixture at a temperature between 50-100°C for 4-6 hours.[10]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide. Caution: This step is highly exothermic and generates HBr gas. Perform in a well-ventilated fume hood.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Esterification of Brominated Carboxylic Acids

Esterification is a common method to generate derivatives for biological screening and to create prodrugs.[12]

Materials:

  • Brominated carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (if necessary)

Procedure (Fischer Esterification):

  • In a round-bottom flask, dissolve the brominated carboxylic acid in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the ester by column chromatography or distillation.

Protocol 3: Amidation of Brominated Carboxylic Acids

Amide formation is another key derivatization strategy to explore structure-activity relationships.[12][13]

Materials:

  • Brominated carboxylic acid

  • Amine

  • Coupling agent (e.g., DCC, EDC) or boric acid[13]

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure (using a coupling agent):

  • Dissolve the brominated carboxylic acid in an anhydrous solvent.

  • Add the coupling agent and stir for a few minutes at 0°C.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any precipitated urea byproduct (if using DCC).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the amide by column chromatography or recrystallization.

Data Presentation: Physicochemical Properties of Related Propanoic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Applications
3-bromo-2-(bromomethyl)propionic acid C₄H₅Br₂O₂244.89Building block for β-lactams and β-substituted acrylates[9]
Ibuprofen C₁₃H₁₈O₂206.28Non-steroidal anti-inflammatory drug (NSAID)[1]
Naproxen C₁₄H₁₄O₃230.26Non-steroidal anti-inflammatory drug (NSAID)[1]

Section 6: Conclusion and Future Directions

While 3-bromo-2,2-bis(bromomethyl)propanoic acid remains a largely unexplored entity in medicinal chemistry, its structural features present a compelling case for its investigation. By leveraging the established chemistry of its analog, 3-bromo-2-(bromomethyl)propionic acid, and the broader principles of medicinal chemistry, researchers are well-equipped to embark on the synthesis and biological evaluation of novel derivatives. The potential for this scaffold to yield covalent inhibitors, in particular, warrants further investigation. The protocols and conceptual frameworks provided herein are intended to serve as a robust starting point for these exciting and potentially fruitful research endeavors.

References

  • Tagnon, M., & Schirmeister, T. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(11), 3586. [Link]

  • National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PubMed Central. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • MDPI. (2016). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Organic Syntheses. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. (2025). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]

  • ResearchGate. (2007). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... [Link]

  • Sketchy MCAT. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

  • National Center for Biotechnology Information. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PubMed Central. [Link]

  • MDPI. (2023). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. PubMed Central. [Link]

  • Google Patents. (2017). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Google Patents. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • ScienceDirect. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS 41459-42-1), a key intermediate in pharmaceutical and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and minimize common side reactions.

Overview of the Primary Synthesis Pathway

The most common and cost-effective route to 3-bromo-2,2-bis(bromomethyl)propanoic acid begins with pentaerythritol. The synthesis is typically a two-stage process:

  • Hydrobromination: Pentaerythritol is reacted with hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst or an acidic solvent, to substitute three of the four hydroxyl groups with bromine. This yields the key intermediate, 2,2-bis(bromomethyl)-1,3-propanediol is not the target but a related tribrominated alcohol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromoneopentyl alcohol).

  • Oxidation: The primary alcohol group of the tribrominated intermediate is then selectively oxidized to a carboxylic acid using a suitable oxidizing agent, such as nitric acid or potassium permanganate.

While seemingly straightforward, this pathway is susceptible to several side reactions that can impact yield, purity, and reproducibility. This guide focuses on identifying and mitigating these issues.

Visualizing the Reaction Network: Main Product and Key Side Reactions

The following diagram illustrates the intended synthetic route from the key tribromo-alcohol intermediate to the final acid product, alongside the primary competing side reactions.

Synthesis_Pathway Start 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Intermediate) Product 3-Bromo-2,2-bis(bromomethyl)propanoic Acid (Desired Product) Start->Product [1] Selective Oxidation (Desired Reaction) Aldehyde Side Product: 3-Bromo-2,2-bis(bromomethyl)propanal (Incomplete Oxidation) Start->Aldehyde [2] Insufficient Oxidant or Low Temp. Ester Side Product: Ester Dimer (Esterification) Start->Ester Product->Ester [3] High Temp. & Excess Starting Alcohol Decarboxy Side Product: 1,1,1-Tris(bromomethyl)methane (Potential Decarboxylation) Product->Decarboxy [4] Harsh Conditions (Over-oxidation/High Heat) Oxidant Oxidizing Agent (e.g., HNO₃, KMnO₄) Oxidant->Start

Caption: Synthetic pathways for 3-bromo-2,2-bis(bromomethyl)propanoic acid.

Troubleshooting Guide & Core FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is an oily or waxy substance, not the expected crystalline solid. What is the likely cause?

Answer: This is the most frequently encountered issue and is almost always caused by intermolecular esterification . The carboxylic acid product can react with the hydroxyl group of the unreacted starting material, 3-bromo-2,2-bis(bromomethyl)propan-1-ol, to form a high-molecular-weight ester dimer.

Causality:

  • Mechanism: This is a classic Fischer esterification reaction, which is acid-catalyzed and driven by heat.[1][2] The conditions for the oxidation step (acidic medium, elevated temperature) are often conducive to this side reaction.

  • Reaction Control: The reaction is reversible.[1][2] If the oxidation is slow or incomplete, a significant concentration of the starting alcohol remains in the presence of the newly formed acid product, driving the equilibrium towards the ester byproduct.

Troubleshooting Steps:

StepActionScientific Rationale
1 Optimize Oxidation Rate Ensure the oxidizing agent is added at a rate that maintains a steady reaction but prevents excessive buildup of unreacted alcohol. A faster, more efficient oxidation minimizes the time the product and reactant can coexist under ester-forming conditions.
2 Control Temperature Avoid excessively high reaction temperatures. While heat can accelerate the desired oxidation, it disproportionately accelerates the esterification side reaction. Maintain the lowest temperature that allows for a reasonable oxidation rate.
3 Purification If ester formation is unavoidable, it can be removed. The ester is much less acidic than the desired carboxylic acid. A basic wash (e.g., with cold, dilute sodium bicarbonate solution) will selectively extract the acid product into the aqueous layer as its carboxylate salt. The non-polar ester will remain in the organic layer. The acid can then be recovered by re-acidifying the aqueous layer with HCl and extracting.
Q2: My NMR/IR analysis shows the presence of an aldehyde. How did this happen and how can I fix it?

Answer: The presence of 3-bromo-2,2-bis(bromomethyl)propanal indicates incomplete oxidation . The oxidation of a primary alcohol to a carboxylic acid is a two-step process that proceeds through an aldehyde intermediate.[3] If the reaction stalls, this intermediate will contaminate your final product.

Causality:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be insufficient to carry the reaction to completion.

  • Low Reaction Temperature/Time: The activation energy for oxidizing the aldehyde to the carboxylic acid is higher than that for the alcohol-to-aldehyde step. Inadequate temperature or reaction time can cause the reaction to halt at the intermediate stage.

  • Oxidant Potency: The chosen oxidizing agent may be too mild or may have degraded over time. For example, older solutions of nitric acid can be less potent.

Troubleshooting Steps:

StepActionScientific Rationale
1 Verify Oxidant Stoichiometry Recalculate and ensure you are using a sufficient molar excess of the oxidizing agent. A common starting point for strong oxidants like nitric acid is 2.5-3.0 equivalents relative to the alcohol.
2 Increase Reaction Time/Temp If the reaction has stalled, consider extending the reaction time at the current temperature. If that fails, a modest increase in temperature (e.g., 5-10 °C) can provide the necessary energy to overcome the activation barrier for the second oxidation step. Monitor the reaction progress carefully by TLC or GC to avoid promoting other side reactions.
3 Post-Reaction Oxidation If the reaction is complete and you have an aldehyde-contaminated product, it is sometimes possible to perform a gentle, selective secondary oxidation. Reagents like sodium chlorite (NaClO₂) with a TEMPO catalyst are known to efficiently convert aldehydes to carboxylic acids with minimal side reactions.[4]
Q3: My yield is very low, and I suspect product loss during workup. What are the best practices?

Answer: Low yield can stem from multiple side reactions or mechanical losses. Assuming the reaction itself is optimized, the workup procedure is critical for this molecule.

Causality:

  • Emulsion Formation: The product has both polar (carboxylic acid) and non-polar (brominated alkyl) character, making it somewhat amphiphilic. This can lead to persistent emulsions during liquid-liquid extractions, trapping product at the interface.

  • Premature Precipitation: The product has limited solubility in some common organic solvents, especially non-polar ones like hexanes. Adding an anti-solvent too quickly during crystallization can cause the product to "crash out" as a fine, impure powder that is difficult to filter.

  • Hydrolysis of Bromides: While generally stable, the C-Br bonds can undergo slow hydrolysis to C-OH under strongly basic conditions or prolonged heating during workup, leading to polar impurities that are lost to the aqueous phase.

Troubleshooting Steps:

StepActionScientific Rationale
1 Extraction Solvent Choice Use a more polar extraction solvent like ethyl acetate or dichloromethane, which effectively solubilizes the product. To break emulsions, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
2 Controlled Crystallization For recrystallization, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., toluene or a mixed solvent system like ethyl acetate/heptane). Allow the solution to cool slowly and undisturbed to form large, pure crystals. Avoid crashing the product out in an ice bath until crystal formation is well underway.
3 Avoid Harsh Bases During basic washes to remove impurities, use a mild base like sodium bicarbonate rather than strong bases like sodium hydroxide. Keep the contact time and temperature to a minimum to prevent hydrolysis.

Appendix: Recommended Experimental Protocol

This protocol is a representative procedure for the oxidation step and should be adapted and optimized for your specific laboratory conditions. Safety Warning: This reaction involves strong oxidizing agents and corrosive acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol: Oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq).

  • Reaction: Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidant Addition: Add concentrated nitric acid (approx. 68%, 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be recrystallized from a suitable solvent system (e.g., toluene) to yield pure 3-bromo-2,2-bis(bromomethyl)propanoic acid.

References

  • Organic Syntheses. (1923). β-BROMOPROPIONIC ACID. Organic Syntheses, 3, 25. DOI: 10.15227/orgsyn.003.0025. Available from: [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. Available from: [Link]

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available from: [Link]

  • Khan, F. A., & Khan, A. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101178. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • Google Patents. (1974). Process for the preparation of brominated pentaerythritols. (Patent No. US3932541A).

Sources

Technical Support Center: Optimizing Syntheses with 3-bromo-2,2-bis(bromomethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS 41459-42-1). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and enhance the yield and purity of your mediated syntheses. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers often encounter.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the most common contributing factors?

Low yields in reactions involving 3-bromo-2,2-bis(bromomethyl)propanoic acid, a highly functionalized and reactive building block, can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

A. Reagent Quality and Handling:

The compound, also known as β,β′-Dibromoisobutyric acid, is a solid that is sensitive to heat and moisture. Improper storage or handling can lead to degradation, introducing impurities that can interfere with your reaction.

  • Storage: The material should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

  • Moisture: The carboxylic acid moiety is hygroscopic. Absorbed water can hydrolyze other reagents or participate in side reactions. Always handle the reagent in a dry environment (e.g., glovebox or under a stream of dry nitrogen).

  • Purity Check: Before use, verify the purity of your starting material. A melting point determination is a quick and effective check; pure 3-bromo-2,2-bis(bromomethyl)propanoic acid should melt in the range of 98-101°C.[1] Discoloration (significant deviation from a white or pale-yellow powder) may also indicate degradation.[2]

B. Sub-optimal Reaction Conditions:

The choice of solvent, base, and temperature is critical due to the multiple reactive sites on the molecule.

  • Base Selection: The presence of two primary alkyl bromides and a carboxylic acid makes the molecule susceptible to various base-mediated reactions. Strong, sterically hindered bases are often preferred to minimize nucleophilic attack on the alkyl bromides. However, strong bases can also promote elimination reactions. If your reaction requires a base, a careful screening process is essential.

  • Temperature Control: Exothermic reactions can lead to thermal decomposition and the formation of byproducts. Maintain strict temperature control throughout the addition of reagents and the reaction period. For many applications, starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature is advisable.

C. Competing Side Reactions:

The high reactivity of the bromomethyl groups is a double-edged sword.[3] While excellent for forming desired bonds, it also opens pathways for unwanted side reactions, primarily SN1/E1 or SN2/E2 type mechanisms.[4] For instance, in the presence of a nucleophilic base or solvent, intramolecular cyclization to form a lactone or intermolecular dimerization can occur.

Troubleshooting Guide: A Deeper Dive

Question 2: I'm observing multiple unexpected spots on my TLC/LC-MS analysis. What are the likely side products and how can I prevent them?

Identifying the structure of byproducts is key to optimizing your reaction. Given the structure of 3-bromo-2,2-bis(bromomethyl)propanoic acid, several side reactions are mechanistically plausible.

Likely Side Products:

  • Elimination Products (Acrylates): Under basic conditions, elimination of HBr can occur to form acrylate derivatives. This is a common pathway for alkyl halides.

  • Hydrolysis Products: If water is present, one or both bromomethyl groups can be hydrolyzed to hydroxymethyl groups.

  • Solvent Adducts: Nucleophilic solvents (e.g., methanol, acetic acid) can displace the bromide ions. The reagent is noted to be soluble in acetic acid, which could lead to acetate ester formation if conditions are forcing.[1][5]

  • Intramolecular Cyclization: The carboxylate, formed under basic conditions, can act as an internal nucleophile, attacking one of the bromomethyl groups to form a four-membered β-lactone. This is often followed by decarboxylation.

Side_Reactions

Mitigation Strategies:

StrategyRationale
Use a Non-Nucleophilic, Hindered Base Bases like 2,6-lutidine or proton sponge prevent deprotonation of the carboxylic acid without acting as competing nucleophiles.
Strict Anhydrous Conditions Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (N2 or Ar) to prevent hydrolysis.
Choose an Aprotic, Non-Nucleophilic Solvent Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally safe choices that will not participate in the reaction.
Control Temperature Running the reaction at the lowest effective temperature will disfavor elimination pathways, which typically have a higher activation energy than substitution.
Question 3: My product is difficult to purify. Can you recommend a robust purification protocol?

Effective purification hinges on exploiting the differences in physical properties between your desired product and the impurities. The presence of the carboxylic acid group is the most significant handle for purification.

Step-by-Step General Purification Protocol:

  • Aqueous Workup (Acid-Base Extraction):

    • Step 1.1: After the reaction is complete, quench it carefully (e.g., with water or a buffer).

    • Step 1.2: Dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

    • Step 1.3: Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.

    • Step 1.4: Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped organic impurities.

    • Step 1.5: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out (or until the pH is ~2).

    • Step 1.6: Extract the acidified aqueous layer multiple times with an organic solvent to recover your purified product.

  • Drying and Concentration:

    • Combine the organic extracts from Step 1.6.

    • Dry the solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter and concentrate the solution under reduced pressure.

  • Crystallization:

    • If the resulting product is a solid, crystallization is an excellent final purification step. For related bromo-acids, cooling a concentrated solution is an effective method.[6]

    • Screen various solvent/anti-solvent systems (e.g., DCM/hexanes, ethyl acetate/heptane) to find conditions that yield high-purity crystals.

Purification_Workflow

References

  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJISRT. Retrieved from [Link]

  • Google Patents. (2002). CN1365963A - Process for preparing 3-bromopropionic acid.
  • Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Bromo-2-(bromomethyl)propionic acid, 98%. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • PubMed. (2004). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. National Library of Medicine. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 2 Bromomethyl Propionic Acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-2-(bromomethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • TCI AMERICA. (n.d.). 3-Bromo-2-(bromomethyl)propionic Acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Impurity Characterization of 3-bromo-2,2-bis(bromomethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 3-bromo-2,2-bis(bromomethyl)propanoic acid?

A1: A prevalent and practical synthetic pathway involves a two-step process. The first step is the bromination of pentaerythritol to yield the intermediate, 3-bromo-2,2-bis(bromomethyl)propan-1-ol, often referred to as tribromoneopentyl alcohol (TBNPA). The second step is the oxidation of this primary alcohol to the desired carboxylic acid.[1] This method is often preferred due to the commercial availability of the starting material and the relatively straightforward nature of the transformations.

Q2: What are the most critical parameters to control during the synthesis of the tribromoneopentyl alcohol (TBNPA) intermediate?

A2: Based on established protocols, the critical parameters for the synthesis of TBNPA from pentaerythritol include the choice of brominating agent, reaction temperature, and the solvent system.[1] For instance, using bromine in the presence of a reducing agent like sulfur powder to generate hydrogen bromide in situ can minimize side reactions.[1] The reaction temperature is typically elevated, often in the range of 110-130°C, to drive the substitution reaction to completion.[1] Acetic acid is a commonly used solvent in this process.[1]

Q3: My final product, the carboxylic acid, is showing a persistent impurity with a different chromatographic profile. What could it be?

A3: A common impurity in the final product is the corresponding aldehyde, 3-bromo-2,2-bis(bromomethyl)propanal, resulting from incomplete oxidation of the TBNPA intermediate.[2] The presence of this aldehyde can often be confirmed by spectroscopic methods such as ¹H NMR, where a characteristic aldehyde proton signal would be observed. Another possibility is the presence of unreacted TBNPA.

Q4: Are there any specific safety precautions I should take when working with brominating agents?

A4: Absolutely. Bromine and other brominating agents are hazardous and require careful handling in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also crucial to have a quenching agent, such as a sodium thiosulfate solution, readily available in case of accidental spills.

Troubleshooting Guides

Issue 1: Low Yield of 3-bromo-2,2-bis(bromomethyl)propanoic acid

A common challenge in this synthesis is achieving a high overall yield. This can be due to issues in either the bromination or the oxidation step.

Troubleshooting Steps:

  • Verify the Quality of the TBNPA Intermediate: Before proceeding to the oxidation step, it is crucial to ensure the purity of your TBNPA. Impurities from the first step can interfere with the oxidation reaction.

    • Recommended Action: Purify the crude TBNPA by recrystallization. A common solvent system for this is a mixture of methanol and water.[1]

  • Optimize Oxidation Reaction Conditions: The choice of oxidant and reaction conditions is critical for a successful conversion of the alcohol to the carboxylic acid.

    • Recommended Action: Jones oxidation, using chromium trioxide in sulfuric acid and acetone, is a powerful method for this transformation.[4][5] However, due to the toxicity of chromium reagents, alternative methods like TEMPO-catalyzed oxidation with a co-oxidant can be employed for a greener approach.[6][7] Ensure you are using the correct stoichiometry of the oxidizing agent.

  • Monitor Reaction Progress: Incomplete reaction is a frequent cause of low yields.

    • Recommended Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

Issue 2: Identification and Removal of Impurities

The characterization and removal of impurities are critical for obtaining a high-purity final product.

Common Impurities and Their Identification:

Impurity NamePotential OriginRecommended Analytical TechniqueKey Diagnostic Signal
3-bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA)Unreacted starting materialHPLC, ¹H NMRPresence of the carbinol proton signal in ¹H NMR.
3-bromo-2,2-bis(bromomethyl)propanalIncomplete oxidation¹H NMR, GC-MSAldehyde proton signal (around 9-10 ppm) in ¹H NMR.
Over-brominated speciesSide reaction during brominationGC-MS, Mass SpectrometryMolecular ion peak corresponding to a higher bromine content.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired carboxylic acid from less polar impurities like the aldehyde and unreacted alcohol. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

  • Recrystallization: For the final purification of the carboxylic acid, recrystallization from a suitable solvent system can yield a highly pure product.

Experimental Workflows

Workflow 1: Synthesis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA)

This protocol is adapted from a patented method.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add pentaerythritol and acetic acid.

  • Reagent Addition: While stirring, add a solution of bromine in acetic acid dropwise to the reaction mixture. Subsequently, add sulfur powder in portions.

  • Reaction: Heat the mixture to 110-130°C and maintain the temperature for several hours.

  • Workup: After cooling, the reaction mixture is typically subjected to a series of extraction and washing steps to remove impurities.

  • Purification: The crude product is then purified by recrystallization from a methanol/water mixture.

TBNPA_Synthesis Pentaerythritol Pentaerythritol Reaction Heating (110-130°C) Pentaerythritol->Reaction Bromine Bromine + Sulfur Powder in Acetic Acid Bromine->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Recrystallization (Methanol/Water) Workup->Purification TBNPA Pure 3-bromo-2,2-bis(bromomethyl)propan-1-ol Purification->TBNPA

Caption: Synthesis workflow for the TBNPA intermediate.

Workflow 2: Oxidation of TBNPA to 3-bromo-2,2-bis(bromomethyl)propanoic acid

This is a general procedure for a Jones oxidation.[4][8]

  • Preparation of Jones Reagent: Carefully dissolve chromium trioxide in concentrated sulfuric acid, and then slowly add this mixture to ice-cold water.

  • Reaction Setup: Dissolve the TBNPA in acetone in a flask equipped with a stirrer and cooled in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the TBNPA solution, maintaining the temperature below 20°C.

  • Quenching: After the reaction is complete (indicated by a color change), quench the excess oxidant by adding isopropanol.

  • Workup and Purification: The product is then extracted, washed, and purified, typically by column chromatography followed by recrystallization.

Oxidation_Workflow TBNPA 3-bromo-2,2-bis(bromomethyl)propan-1-ol Oxidation Oxidation in Acetone (<20°C) TBNPA->Oxidation JonesReagent Jones Reagent (CrO3/H2SO4) JonesReagent->Oxidation Quenching Quenching (Isopropanol) Oxidation->Quenching Purification Purification (Chromatography/ Recrystallization) Quenching->Purification FinalProduct Pure 3-bromo-2,2-bis(bromomethyl)propanoic acid Purification->FinalProduct Impurity_Formation cluster_bromination Bromination Step cluster_oxidation Oxidation Step Pentaerythritol Pentaerythritol TBNPA 3-bromo-2,2-bis(bromomethyl)propan-1-ol (Desired Intermediate) Pentaerythritol->TBNPA Main Reaction OverBrominated Over-brominated Impurities TBNPA->OverBrominated Side Reaction (Excess Brominating Agent) TBNPA2 3-bromo-2,2-bis(bromomethyl)propan-1-ol Aldehyde 3-bromo-2,2-bis(bromomethyl)propanal (Aldehyde Impurity) TBNPA2->Aldehyde Partial Oxidation CarboxylicAcid 3-bromo-2,2-bis(bromomethyl)propanoic acid (Final Product) Aldehyde->CarboxylicAcid Complete Oxidation

Caption: Potential impurity formation pathways.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of 3-bromo-2,2-bis(bromomethyl)propanoic acid and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the oxidation reaction. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., trifluoroacetic acid), is a good starting point for method development. [9][10]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and certain byproducts from the bromination step. [11][12][13]The mass fragmentation patterns provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated impurities. [14][15]The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure.

References

  • Preparation method of tribromoneopentyl alcohol. CN110903163A.
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
  • 3-Bromo-2,2-bis(bromomethyl)-1-propanol.
  • 3-Bromo-2-(bromomethyl)propionic Acid. Tokyo Chemical Industry Co., Ltd.
  • 3-Bromo-2-(bromomethyl)propionic acid. Sigma-Aldrich.
  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
  • TEMPO (a stable organic radical) catalyzed oxidation of alcohol by Dr. Tanmoy Biswas (Ph.D.). YouTube.
  • Jones Oxid
  • Jones oxid
  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.
  • Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
  • 17.
  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • Jones Oxid
  • HPLC Methods for analysis of Bromide ion.
  • The Oxidation of Ethyl Alcohol in the Presence of Bromate and Bromine.
  • A mechanistic glimpse into the oxidation of alcohols using TEMPO/NOx catalytic systems: towards a greener bifunctional c
  • Analytical Methods for Organic Acids. Shimadzu.
  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
  • oxid
  • Copy of Practical Flashcards - CP7 The Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid.
  • Alcohol to Bromide - Common Conditions. The Reaction Map.
  • Jones oxid
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI.
  • 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Solubility of Things.
  • From Alcohol to Carboxylic Acid: The Art of Oxidation.
  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • Oxidation of Alcohols in the Presence of TEMPO/Bromide Ions.
  • Reaction mechanism for oxidation of primary alcohol to carboxylic acid. Chemistry Stack Exchange.
  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.
  • β-BROMOPROPIONIC ACID. Organic Syntheses.
  • 3-Bromopropionic acid. PubChem.
  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
  • 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry.
  • Demystifying The Mechanisms of Alcohol Oxid
  • Alcohol oxid
  • Propanoic acid, 3-bromo-2-(bromomethyl)-. NIST WebBook.
  • Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. Benchchem.

Sources

Validation & Comparative

Verifying Synthetic Success: A Comparative Guide to Analyzing "3-bromo-2,2-bis(bromomethyl)propanoic acid" and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides an in-depth comparison of analytical techniques for verifying the successful synthesis and subsequent reactions of "3-bromo-2,2-bis(bromomethyl)propanoic acid" (also known as 3-bromo-2-(bromomethyl)propionic acid), a versatile building block in organic synthesis.[1][2] We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and reaction monitoring, while also presenting a critical evaluation of alternative methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

The Crucial Role of Structural Verification

"3-bromo-2,2-bis(bromomethyl)propanoic acid" is a reactive intermediate utilized in the synthesis of various complex molecules, including beta-lactams and substituted acrylates.[1] Its utility stems from the presence of multiple reactive centers: a carboxylic acid and two bromomethyl groups.[2] Ensuring the integrity of this starting material and accurately tracking its transformation is essential for the efficiency and success of multi-step syntheses. This guide will equip you with the knowledge to select the most appropriate analytical strategy for your specific needs, from initial quality control to real-time reaction monitoring.

Deep Dive: NMR Spectroscopy for Unambiguous Confirmation

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for a comprehensive mapping of the molecular structure.

Predicted NMR Spectra of "3-bromo-2,2-bis(bromomethyl)propanoic acid"

While a publicly available, experimentally verified high-resolution spectrum for this specific molecule is not readily found, we can predict the key features of its ¹H and ¹³C NMR spectra based on its structure and established principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

  • -COOH Proton: A broad singlet, typically in the downfield region of 10-12 ppm . The chemical shift of this proton is highly dependent on the solvent and concentration.

  • -CH- Proton: A multiplet (likely a quintet due to coupling with the four protons of the two -CH₂Br groups) around 3.5-4.0 ppm .

  • -CH₂Br Protons: A doublet around 3.8-4.2 ppm , arising from the coupling with the single -CH- proton. The two bromomethyl groups are chemically equivalent, so their protons will contribute to the same signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon backbone. We anticipate four distinct signals:

  • -COOH Carbon: The carboxylic acid carbon will appear significantly downfield, typically in the range of 170-180 ppm .

  • -CH- Carbon: The methine carbon attached to the bromomethyl groups will resonate around 45-55 ppm .

  • -CH₂Br Carbons: The two equivalent bromomethyl carbons will show a signal around 30-40 ppm .

  • Quaternary Carbon: The carbon atom to which the two bromomethyl groups and the carboxylic acid are attached is a quaternary carbon and will likely have a chemical shift in the range of 40-50 ppm .

G cluster_mol 3-bromo-2,2-bis(bromomethyl)propanoic acid Structure cluster_1H Predicted ¹H NMR Signals cluster_13C Predicted ¹³C NMR Signals C1 Br-CH₂- C2 C C3 -CH₂-Br C4 -COOH H1 | H_atom H p1 10-12 ppm (s, 1H, -COOH) p2 3.5-4.0 ppm (quintet, 1H, -CH-) p3 3.8-4.2 ppm (d, 4H, -CH₂Br) c1 170-180 ppm (-COOH) c2 45-55 ppm (-CH-) c3 30-40 ppm (-CH₂Br) c4 40-50 ppm (Quaternary C)

Monitoring a Hypothetical Reaction: Esterification

Let's consider a common reaction of "3-bromo-2,2-bis(bromomethyl)propanoic acid": an acid-catalyzed esterification with ethanol to form ethyl 3-bromo-2,2-bis(bromomethyl)propanoate. NMR is an excellent tool for monitoring the progress of this reaction.[3][4]

Expected ¹H NMR Spectral Changes:

  • Disappearance of the -COOH signal: The broad singlet between 10-12 ppm will disappear as the carboxylic acid is consumed.

  • Appearance of Ethyl Ester Signals:

    • A quartet around 4.1-4.3 ppm corresponding to the -OCH₂- protons of the ethyl group.

    • A triplet around 1.2-1.4 ppm corresponding to the -CH₃ protons of the ethyl group.

  • Shift of the -CH- and -CH₂Br signals: The chemical shifts of the protons on the main carbon chain may experience slight upfield or downfield shifts due to the change in the electronic environment upon esterification.

G cluster_start Acid ¹H NMR Signals cluster_product Ester ¹H NMR Signals start Starting Material (Acid) product Product (Ester) start->product Esterification acid_cooh ~11 ppm (s) acid_ch ~3.8 ppm (m) acid_ch2br ~4.0 ppm (d) ester_och2 ~4.2 ppm (q) ester_ch3 ~1.3 ppm (t) ester_ch ~3.7 ppm (m) ester_ch2br ~3.9 ppm (d)

A Comparative Look at Alternative Analytical Techniques

While NMR is unparalleled for detailed structural analysis, other techniques offer advantages in specific contexts, such as for rapid screening, quantification, or when dealing with complex mixtures.

Technique Principle Strengths for this Analysis Weaknesses for this Analysis Best For
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Unambiguous structure determination.- Provides information on connectivity and stereochemistry.- Quantitative without the need for identical standards (qNMR).[5][6][7]- Lower sensitivity compared to MS.- Can be time-consuming for complex mixtures.- Requires deuterated solvents.[8][9]Detailed structural elucidation, reaction monitoring, and absolute quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity.- Provides molecular weight information.[10]- Characteristic isotopic pattern for bromine aids in identification.[11][12]- Does not provide detailed structural connectivity.- Isomers are often indistinguishable.- Can require derivatization for volatile compounds.Rapid confirmation of molecular weight, detection of trace impurities, and use in conjunction with chromatography (e.g., LC-MS).
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interactions with a stationary phase.- Excellent for separating complex mixtures.[13]- Can be used for quantitative analysis with appropriate standards.- Versatile with different column and detector options.- Does not provide structural information on its own.- Requires development of a specific method for separation.- Carboxylic acids can be challenging to retain on standard reverse-phase columns.Purity assessment, quantification of known components in a mixture, and preparative separation of products.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Reaction Monitoring
  • Reaction Setup: If possible, perform the reaction in a deuterated solvent to allow for direct sampling and analysis. If not feasible, a small aliquot of the reaction mixture must be taken at various time points.

  • Sample Extraction (if necessary): Quench the reaction in the aliquot (e.g., by adding a buffer). Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).

  • Drying and Filtration: Dry the deuterated solvent extract over a drying agent (e.g., anhydrous MgSO₄) and filter it through a pipette plugged with cotton wool directly into a clean, dry NMR tube.

  • Concentration: If the concentration of the analyte is low, carefully evaporate some of the solvent under a gentle stream of nitrogen.

  • Analysis: Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product signals.[4]

Protocol 2: Quantitative NMR (qNMR) for Yield Determination
  • Internal Standard Selection: Choose an internal standard that has a sharp, well-resolved signal that does not overlap with any of the analyte signals. The standard should be stable, non-volatile, and of high purity. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation: Accurately weigh a known amount of the crude reaction product and the internal standard. Dissolve both in a known volume of a suitable deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Data Processing and Calculation: Integrate the well-resolved signals of the product and the internal standard. The molar ratio, and thus the yield, can be calculated using the following formula:

    Yield (%) = [(Integral of Product Signal / Number of Protons for Product Signal) / (Integral of Standard Signal / Number of Protons for Standard Signal)] x (Moles of Standard / Moles of Starting Material) x 100

G

Conclusion: An Integrated Approach for Confident Results

For the comprehensive analysis of "3-bromo-2,2-bis(bromomethyl)propanoic acid" and its reaction products, a multi-faceted analytical approach is often the most robust. NMR spectroscopy is indispensable for the initial structural confirmation of the starting material and the final product. During reaction development and for routine purity checks, HPLC provides a powerful and efficient method for separation and quantification. Mass spectrometry serves as a rapid and highly sensitive tool for confirming the molecular weight of the expected products and identifying potential byproducts. By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that ensures the integrity of their synthetic intermediates and final products, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • NIST. Propanoic acid, 3-bromo-2-(bromomethyl)-. [Link]

  • ResearchGate. What are the shielding and deshielding effects in 3-bromo propanoic acid?. [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]

  • PubMed. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]

  • ACS Publications. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • SIELC Technologies. Propanoic acid, 3-bromo-, ethyl ester. [Link]

  • CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br. [Link]

  • Chegg. Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol.... [Link]

  • ChemBK. Propanoic acid,3-bromo-. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-bromo-2,2-bis(bromomethyl)propanoic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the structural intricacies of novel molecules is paramount. 3-bromo-2,2-bis(bromomethyl)propanoic acid and its derivatives represent a class of compounds with significant potential as synthetic building blocks due to their multiple reactive centers. Mass spectrometry stands as a cornerstone technique for the characterization of these molecules, providing invaluable information on their molecular weight and structural features. This guide offers an in-depth comparison of mass spectrometric approaches for the analysis of these complex halogenated carboxylic acids, grounded in experimental data and field-proven insights.

The Analytical Challenge: Polyhalogenation and Carboxylic Acid Functionality

The analysis of 3-bromo-2,2-bis(bromomethyl)propanoic acid presents a unique set of challenges for the mass spectrometrist. The presence of three bromine atoms results in a characteristic and complex isotopic pattern, which, while a powerful diagnostic tool, can also complicate spectral interpretation. Furthermore, the carboxylic acid moiety can exhibit variable ionization efficiency and may undergo facile fragmentation, particularly with high-energy ionization techniques. The choice of analytical strategy is therefore critical to obtaining high-quality, structurally informative data.

Comparing Ionization Techniques: A Performance Showdown

The initial and most critical step in the mass spectrometric analysis is the ionization of the analyte. The choice of ionization technique profoundly impacts the resulting mass spectrum, influencing the observation of the molecular ion and the extent of fragmentation. Here, we compare three common ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleFragmentationBest ForConsiderations for 3-bromo-2,2-bis(bromomethyl)propanoic acid
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase.Extensive, "hard" ionization.Volatile, thermally stable small molecules. Structural elucidation via fragmentation patterns.Provides detailed fragmentation for structural confirmation. Molecular ion may be weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to ion formation.Minimal, "soft" ionization.Polar, non-volatile molecules in solution. Analysis of intact molecules.Ideal for observing the intact molecular ion, likely as [M-H]⁻ in negative ion mode. Requires derivatization for enhanced sensitivity in positive mode.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to promote soft ionization.Minimal, "soft" ionization.A wide range of molecules, including polymers and biomolecules. High-throughput analysis.Suitable for this compound, though matrix selection is crucial to avoid interference in the low mass range.[1][2]
General Mass Spectrometry Workflow

The overall process for analyzing 3-bromo-2,2-bis(bromomethyl)propanoic acid derivatives by mass spectrometry follows a structured workflow, from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Dissolution / Derivatization Intro Direct Infusion / LC Prep->Intro Inject Ionization Ionization (EI, ESI, MALDI) Intro->Ionization Introduce Analyzer Mass Analyzer (e.g., Q-TOF, Ion Trap) Ionization->Analyzer Accelerate & Separate Detector Detection Analyzer->Detector Detect Ions Analysis Spectrum Interpretation (Molecular Ion, Fragmentation, Isotopic Pattern) Detector->Analysis Generate Spectrum

Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.

Deep Dive into Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic and powerful technique for structural elucidation due to its reproducible and extensive fragmentation patterns.[3] The NIST WebBook provides the electron ionization mass spectrum of 3-bromo-2,2-bis(bromomethyl)propanoic acid, offering a valuable case study.

Key Features of the EI Mass Spectrum:

  • Molecular Ion (M+): The molecular ion region is expected to show a characteristic isotopic pattern for a compound containing three bromine atoms. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different combinations of these isotopes.[4]

  • Fragmentation: As a "hard" ionization technique, EI induces significant fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[5][6] For halogenated compounds, the loss of a bromine radical (•Br) is a very common fragmentation pathway.

Predicted Fragmentation of 3-bromo-2,2-bis(bromomethyl)propanoic acid under EI

The fragmentation of the parent molecule can be rationalized through several key steps, providing a fingerprint for its identification.

fragmentation M [C₅H₇O₂Br₃]⁺˙ (Molecular Ion) F1 [M - Br]⁺ Loss of a Bromine radical M->F1 - •Br F2 [M - COOH]⁺ Loss of the carboxyl group M->F2 - •COOH F3 [M - CH₂Br]⁺ Loss of a bromomethyl radical M->F3 - •CH₂Br F4 [C₄H₅Br₂]⁺ Further fragmentation F1->F4 - H₂O or other small molecules

Sources

A Prospective Thermal Stability Analysis: Evaluating 3-Bromo-2-(bromomethyl)propanoic Acid as a Reactive Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative framework for assessing the thermal stability imparted by 3-bromo-2-(bromomethyl)propanoic acid to polymers. In the absence of extensive direct experimental data on this specific compound in the public domain, this document serves as a theoretical and practical guide to its potential application, drawing comparisons with established flame retardants and providing detailed experimental protocols for its evaluation.

A critical point of clarification is the chemical nomenclature. The query specified "3-bromo-2,2-bis(bromomethyl)propanoic acid". However, the commercially available and indexed compound is 3-bromo-2-(bromomethyl)propionic acid (CAS No. 41459-42-1), also known as β,β′-Dibromoisobutyric Acid.[1] This guide will focus on the latter, postulating its utility as a reactive flame retardant.

Introduction: The Rationale for Brominated Flame Retardants

The inclusion of flame retardants is a critical aspect of polymer science, aimed at enhancing the safety of materials used in electronics, construction, and textiles.[2] Brominated flame retardants (BFRs) are highly effective due to their ability to interrupt the combustion cycle in the gas phase.[3] Upon heating, BFRs release bromine radicals that scavenge other highly reactive radicals in the flame, thereby quenching the fire.[3]

The molecule at the center of this guide, 3-bromo-2-(bromomethyl)propanoic acid, presents as a compelling candidate for a reactive flame retardant. Its structure contains two bromine atoms, which can impart flame retardancy, and a carboxylic acid group that allows it to be chemically incorporated into a polymer backbone, such as a polyester or polyamide. This covalent bonding is advantageous as it can prevent the leaching of the flame retardant over the lifetime of the material, a common concern with additive flame retardants.[4]

Comparative Landscape: Established Flame Retardants

To objectively evaluate the potential of 3-bromo-2-(bromomethyl)propanoic acid, it is essential to compare it against well-characterized alternatives. This guide will consider two major classes: a widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA), and a common class of halogen-free alternatives, phosphorus-based flame retardants, specifically those containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).

Feature3-Bromo-2-(bromomethyl)propanoic acid (Prospective)Tetrabromobisphenol A (TBBPA)DOPO-based Flame Retardants
Type Reactive BrominatedReactive/Additive BrominatedReactive/Additive Phosphorus-based
Mechanism Primarily Gas Phase (Radical Trapping)Primarily Gas PhaseGas and Condensed Phase (Char Formation)
Incorporation Ester or Amide LinkageCo-monomer or AdditiveCo-monomer or Additive
Potential Advantages Covalently bound, potentially lower environmental leaching.High efficacy, cost-effective.Halogen-free, often promotes charring which can reduce smoke.
Potential Disadvantages Limited data, potential for HBr release upon degradation.Environmental and health concerns have led to restrictions.Can sometimes be less efficient than brominated counterparts.[5]

Understanding Thermal Stability: TGA and DSC Analysis

The thermal stability of polymers is primarily assessed using two techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It provides information on the onset of decomposition, the rate of decomposition, and the amount of residual char.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are crucial indicators of a polymer's thermal properties.[6]

The following table presents typical TGA data for different flame-retardant systems in common polymers to provide a baseline for comparison.

Polymer SystemFlame RetardantOnset of Decomposition (Td5%)Char Yield at 600°CReference
Epoxy ResinNone~350 °C< 20%[7]
Epoxy ResinDOPO-derivative~370 °C> 25%[7]
Polyethylene Terephthalate (PET)None~400 °C~10%[8]
PETDecabromodiphenylethane (DBDPE)~380 °C~15%[8]

Note: These are representative values; actual results will vary with the specific polymer, flame retardant loading, and experimental conditions.

Experimental Protocols

This section provides a detailed, albeit prospective, experimental workflow for the synthesis and thermal analysis of a polyester incorporating 3-bromo-2-(bromomethyl)propanoic acid.

Synthesis of a Brominated Polyester

This protocol describes the synthesis of a copolyester using 3-bromo-2-(bromomethyl)propanoic acid as a comonomer.

Materials:

  • Dimethyl terephthalate

  • Ethylene glycol

  • 3-bromo-2-(bromomethyl)propanoic acid

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas supply

Procedure:

  • Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column, combine dimethyl terephthalate, ethylene glycol (in excess), and 3-bromo-2-(bromomethyl)propanoic acid. The molar ratio of the diacid/diester components will determine the final bromine content.

  • Add zinc acetate as a catalyst.

  • Heat the mixture to 150-200°C under a slow stream of nitrogen to initiate the esterification reaction, distilling off the methanol byproduct.

  • Polycondensation: After the methanol has been removed, add antimony trioxide as a polycondensation catalyst.

  • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to create a vacuum.

  • Continue the reaction under vacuum until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor and extrude the resulting brominated polyester.

Thermal Analysis Protocol

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Protocol:

  • Calibrate the TGA instrument for temperature and mass.

  • Place 5-10 mg of the dried polymer sample into a platinum or alumina crucible.

  • Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the mass loss as a function of temperature.

  • Determine the onset of decomposition (temperature at 5% weight loss, Td5%) and the percentage of char residue at 600°C and 800°C.

DSC Protocol:

  • Calibrate the DSC instrument using an indium standard.

  • Seal 5-10 mg of the dried polymer sample in an aluminum pan. An empty sealed pan is used as a reference.

  • Perform a heat-cool-heat cycle:

    • Heat from 30°C to 300°C at 10°C/min to erase the thermal history.

    • Cool from 300°C to 30°C at 10°C/min.

    • Heat again from 30°C to 300°C at 10°C/min.

  • Record the heat flow during the second heating scan.

  • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the proposed experimental workflow and the general mechanism of action for brominated flame retardants.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Comparative Evaluation s1 Monomers + Catalyst s2 Esterification (150-200°C) s1->s2 s3 Polycondensation (250-280°C, Vacuum) s2->s3 s4 Brominated Polyester s3->s4 a1 TGA Analysis (30-800°C) s4->a1 a2 DSC Analysis (Heat-Cool-Heat) s4->a2 a3 Data Interpretation (Td, Char, Tg) a1->a3 a2->a3 c1 Compare with Standard FRs a3->c1 c2 Performance Assessment c1->c2

Caption: Proposed workflow for synthesis and thermal analysis.

flame_retardant_mechanism Polymer Polymer + BFR Decomposition Polymer Decomposition Polymer->Decomposition BFR_Decomp BFR Decomposition Polymer->BFR_Decomp Heat Heat Source Heat->Polymer Gases Flammable Gases Decomposition->Gases Combustion Combustion (H•, OH•) Gases->Combustion Br_Radicals Bromine Radicals (Br•) BFR_Decomp->Br_Radicals Quenching Radical Quenching (HBr formation) Br_Radicals->Quenching Combustion->Heat Exothermic Combustion->Quenching Reacts with Reduced_Flame Reduced Flame Quenching->Reduced_Flame

Caption: Gas phase mechanism of brominated flame retardants.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of 3-bromo-2-(bromomethyl)propanoic acid as a flame retardant is not yet widespread in published literature, its chemical structure is highly suggestive of its potential as a reactive flame retardant. The presence of two bromine atoms per molecule, combined with a carboxylic acid functional group for covalent integration into polymer chains, makes it a promising candidate for further investigation.

The experimental protocols and comparative framework provided in this guide are intended to serve as a starting point for researchers to systematically evaluate its performance. By synthesizing polymers containing this monomer and analyzing their thermal stability via TGA and DSC, a direct comparison to established flame retardants like TBBPA and phosphorus-based alternatives can be made. Such studies will be crucial in determining its viability as a modern flame retardant that balances high performance with improved environmental and safety profiles.

References

  • European Patent Office. (2023). FLAME RETARDANT POLYMER COMPOSITION (EP 4166609 A1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2019067047A1 - Brominated flame retardant and its application in polyurethane foams.
  • Gallo, E., et al. (2022). Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives. ORBi UMONS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. Retrieved from [Link]

  • BSEF. (2017). Flame retardants, high molecular weight brominated polymers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]

  • Levchik, S. V. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Retrieved from [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of PU flame-retardant coatings using tribromo modified polyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis of polymer blends and double layer by DSC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of phosphorus-based flame retardants in halogen-free laminates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018073819A1 - Flame-retarded polyester formulations.
  • MDPI. (n.d.). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Section C: Physical Sciences DSC and TGA Properties of PVA Films Filled with Na 2 S 2 O 3 .5H 2 O Salt. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Retrieved from [Link]

  • CORE. (n.d.). Halogen-free phosphorus-containing flame- retardant epoxy composites. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]

  • ResearchGate. (2025). Thermal stability of brominated poly(isobutylene-co-isoprene). Retrieved from [Link]

  • ResearchGate. (n.d.). Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE. Retrieved from [Link]

  • CIOP-PIB. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ACS Publications. (2022). An Efficient Cross-Linked Phosphorus-Free Flame Retardant for Epoxy Resins. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures. Retrieved from [Link]

  • Google Patents. (n.d.). EP0906345B1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof.
  • NIST. (n.d.). Propanoic acid, 3-bromo-2-(bromomethyl)-. Retrieved from [Link]

Sources

A Comparative Environmental Risk Assessment of Brominated and Phosphorus-Based Flame Retardants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present endeavor to enhance product safety and mitigate fire-related risks, flame retardants (FRs) have become indispensable components in a vast array of materials, from electronics and textiles to building insulation. For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficacy and cost-effectiveness. However, mounting evidence of their adverse environmental and health impacts has catalyzed a shift towards alternatives, with phosphorus-based flame retardants (PFRs) emerging as a prominent substitute. This guide provides an in-depth, objective comparison of the environmental profiles of these two critical classes of flame retardants, supported by experimental data and standardized testing protocols, to empower researchers, scientists, and product development professionals in making informed, sustainable choices.

Introduction: The Imperative for Safer Alternatives

The primary function of a flame retardant is to inhibit or delay the combustion of materials, thereby increasing escape time and reducing property damage in the event of a fire. BFRs achieve this primarily through a gas-phase mechanism, releasing bromine radicals that interfere with the chemical reactions of combustion.[1] Conversely, many PFRs act in the condensed phase by promoting char formation, which creates a protective barrier that insulates the underlying material from heat and oxygen.[1] While both are effective, their divergent chemistries give rise to significantly different environmental fates and toxicological profiles.

Concerns surrounding BFRs stem from their classification as persistent, bioaccumulative, and toxic (PBT) substances.[2] Many legacy BFRs, such as polybrominated diphenyl ethers (PBDEs), have been phased out or restricted globally due to their detection in diverse environmental matrices and human tissues.[3] This has paved the way for the increased use of PFRs, which are often perceived as more environmentally benign alternatives.[1] However, a nuanced understanding of the environmental trade-offs is crucial, as some PFRs also exhibit properties of concern.[4]

Quantitative Comparison of Environmental Impact Parameters

A direct comparison of key environmental indicators reveals the fundamental differences between representative BFRs and PFRs. The following tables summarize critical data on persistence, bioaccumulation potential, and aquatic toxicity.

Table 1: Persistence and Bioaccumulation Potential

Flame RetardantTypePersistence (Half-life in Soil)Bioaccumulation Potential (BCF, L/kg)
Decabromodiphenyl ether (DecaBDE)BFRHigh (estimated >180 days)High (can be >5000 in some organisms)[5]
Tetrabromobisphenol A (TBBPA)BFRModerate (days to months)Low to Moderate (19.8 - 2510)
Triphenyl phosphate (TPP)PFRLow to Moderate (weeks to months)[6]Low (136 in fish)[5]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)PFRHigh (Does not easily break down)[5]High (8.6 to 29 in fish)[5]

Table 2: Acute Aquatic Toxicity

Flame RetardantTypeOrganismEndpoint (96h LC50 / 48h EC50)
Decabromodiphenyl ether (DecaBDE)BFRFish (various)Low direct toxicity due to low water solubility, but degradation products are a concern.[7]
Tetrabromobisphenol A (TBBPA)BFRZebrafish (Danio rerio)0.51 mg/L
Triphenyl phosphate (TPP)PFRRainbow Trout (Oncorhynchus mykiss)0.76 mg/L[8]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)PFRZebrafish (Danio rerio)1.1 mg/L[5]

Lifecycle and Environmental Fate: A Comparative Overview

The environmental impact of a flame retardant extends throughout its lifecycle, from synthesis and incorporation into products to end-of-life disposal. The following diagram illustrates the divergent pathways of BFRs and PFRs in the environment.

Comparative Lifecycle and Environmental Fate of BFRs and PFRs cluster_BFR Brominated Flame Retardants (BFRs) cluster_PFR Phosphorus-based Flame Retardants (PFRs) BFR_synthesis Synthesis BFR_product Incorporation into Products (e.g., electronics, furniture) BFR_synthesis->BFR_product BFR_use Use Phase (Leaching, volatilization) BFR_product->BFR_use BFR_waste End-of-Life (E-waste, landfill) BFR_product->BFR_waste BFR_environment Environmental Persistence & Bioaccumulation [3] BFR_use->BFR_environment Release BFR_recycling Recycling Challenges (Contamination of recycled streams) [6] BFR_waste->BFR_recycling BFR_incineration Incineration (Potential for brominated dioxin/furan formation) [4] BFR_waste->BFR_incineration BFR_waste->BFR_environment Leaching BFR_incineration->BFR_environment Emissions PFR_synthesis Synthesis PFR_product Incorporation into Products PFR_synthesis->PFR_product PFR_use Use Phase (Higher potential for leaching of some additive PFRs) PFR_product->PFR_use PFR_waste End-of-Life PFR_product->PFR_waste PFR_environment Environmental Fate (Variable persistence and lower bioaccumulation potential for many) [1] PFR_use->PFR_environment Release PFR_recycling Recycling (Generally fewer issues with halogenated byproducts) PFR_waste->PFR_recycling PFR_incineration Incineration (Formation of phosphoric acid) PFR_waste->PFR_incineration PFR_waste->PFR_environment Leaching PFR_incineration->PFR_environment Emissions

Caption: Comparative lifecycle and environmental fate of BFRs and PFRs.

A critical distinction in the lifecycle of these flame retardants lies in their end-of-life management. The incineration of materials containing BFRs can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[9] While PFRs do not produce these halogenated byproducts, their incineration can release phosphoric acid. Furthermore, the presence of BFRs in plastics can complicate recycling efforts, leading to the contamination of recycled materials.[10]

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific rigor of environmental impact assessments, standardized experimental protocols are employed. Below are detailed methodologies for key experiments used to evaluate the mutagenicity and bioaccumulation potential of flame retardants.

Bacterial Reverse Mutation Test (Ames Test) for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11] A positive result indicates that the substance is a mutagen and may, therefore, be a carcinogen.

Experimental Protocol:

  • Strain Selection: Utilize multiple tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift vs. base-pair substitution).[11]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[12]

  • Plate Incorporation Method:

    • To a tube of molten top agar, add the bacterial culture, the test chemical at various concentrations, and either the S9 mix or a buffer control.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

The potential for a chemical to bioaccumulate in aquatic organisms is a critical environmental parameter. The OECD 305 guideline provides a framework for assessing the bioconcentration factor (BCF) in fish.[13]

Experimental Workflow:

OECD 305 Bioaccumulation in Fish Workflow acclimation Acclimation of Test Fish (e.g., Rainbow Trout) uptake Uptake Phase: Exposure to constant aqueous concentration of test substance acclimation->uptake depuration Depuration Phase: Transfer to clean water uptake->depuration sampling_uptake Regular sampling of fish and water uptake->sampling_uptake sampling_depuration Regular sampling of fish depuration->sampling_depuration analysis Chemical analysis of substance concentration in fish tissue and water sampling_uptake->analysis sampling_depuration->analysis calculation Calculation of uptake and depuration rate constants and Bioconcentration Factor (BCF) analysis->calculation

Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.

Methodology Details:

  • Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.[13]

  • Exposure: The test consists of two phases:

    • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a defined period (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to a medium free of the test substance.[14]

  • Sampling: Fish and water samples are collected at regular intervals during both phases.[13]

  • Analysis: The concentration of the test substance in the fish tissue and water is determined using appropriate analytical methods (e.g., GC-MS, LC-MS).

  • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[13]

Conclusion and Future Perspectives

The transition from brominated to phosphorus-based flame retardants represents a significant step towards reducing the environmental burden of these essential safety chemicals. The evidence clearly indicates that many legacy BFRs pose a substantial risk due to their persistence, bioaccumulation, and toxicity. While PFRs generally exhibit a more favorable environmental profile, particularly with regard to bioaccumulation and the formation of halogenated dioxins upon combustion, they are not without their own concerns.[1][15] Certain PFRs have been shown to be persistent and toxic to aquatic life.[5]

Therefore, a wholesale substitution of one class for another is not a panacea. A scientifically rigorous, case-by-case evaluation of individual flame retardant compounds is imperative. This guide underscores the importance of utilizing standardized experimental protocols and considering the entire lifecycle of a chemical in assessing its environmental impact. As researchers and developers, the onus is on us to champion the design and implementation of safer, more sustainable flame retardant technologies that protect both human life and the health of our planet. Future research should focus on the development of novel flame retardants with inherently low persistence and toxicity, as well as on improving recycling technologies to create a more circular economy for products containing these additives.

References

  • Flame Retardants Explained: Brominated vs. Phosphorus-Based vs. Mineral Fillers. (2025). Specialty-Chemicals. [Link]

  • Toward Sustainable Fire Safety: Life Cycle Assessment of Phosphinate-Based and Brominated Flame Retardants in E-Mobility and Electronic Devices. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). International Journal of Environmental Research and Public Health. [Link]

  • Life Cycle Assessment of Environment-Compatible Flame Retardants (Prototypical case study). (n.d.). CORDIS, European Commission. [Link]

  • How Do Flame Retardants Affect the Recycling Process of Plastics? (2025). Sustainability Directory. [Link]

  • Environmental risk evaluation report: Triphenyl phosphate (CAS no. 115-86-6). (n.d.). GOV.UK. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Comparison of Levels of BFRs and PBDD/Fs in Consumer Products Made of Recycled Plastic from African, Arab and Latin. (n.d.). IPEN.org. [Link]

  • Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China. (2024). Environmental Science & Technology. [Link]

  • TRIPHENYL PHOSPHATE CAS N°: 115-86-6. (2002). OECD SIDS. [Link]

  • Impact of Legislation on Brominated Flame Retardant Concentrations in UK Indoor and Outdoor Environments: Evidence for Declining Indoor Emissions of Some Legacy BFRs. (2024). Environmental Science & Technology. [Link]

  • Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. (n.d.). Umweltbundesamt. [Link]

  • Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms. (2025). ResearchGate. [Link]

  • Acute Aquatic Toxicity of Triphenyl Phosphate. (1979). ChemView, US EPA. [Link]

  • Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship. (n.d.). ResearchGate. [Link]

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. (n.d.). Ibacon. [Link]

  • Toxicity of Organophosphorus Flame Retardants: Implications in Environmental Persistence. (n.d.). ResearchGate. [Link]

  • Decabromodiphenyl Ether. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. (2010). PubMed. [Link]

  • Degradation of the flame retardant triphenyl phosphate by ferrous ion-activated hydrogen peroxide and persulfate_ Kinetics, path. (2018). Science of The Total Environment. [Link]

  • Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. (n.d.). MDPI. [Link]

  • An Alternatives Assessment for the Flame Retardant Decabromodiphenyl Ether (DecaBDE), Chapter 4, January 2014. (2014). US EPA. [Link]

  • Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. (n.d.). PubMed Central. [Link]

  • Organophosphate Flame Retardants, Highly Fluorinated Chemicals, and Biomarkers of Placental Development and Disease During Mid-Gestation. (2021). Toxicological Sciences. [Link]

  • FISH Dietary Bioaccumulation Study. (n.d.). ResearchGate. [Link]

  • Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust. (n.d.). ResearchGate. [Link]

  • Decision Guidance Document Decabromodiphenyl ether. (n.d.). Rotterdam Convention. [Link]

  • Is incineration the terminator of plastics and microplastics? (2020). Toxics Free Australia. [Link]

  • OPINION on Triphenyl phosphate (CAS No. 115-86-6, EC No. 204-112-2). (2024). European Commission. [Link]

  • Bioaccumulation in Fish Test. (n.d.). Fera Science Ltd. [Link]

  • Occurrence, levels and profiles of brominated flame retardants in daily-use consumer products on the Chinese market. (2019). PubMed. [Link]

  • Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States. (2017). Environmental Science & Technology Letters. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship. (2020). Genes and Environment. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). US EPA. [Link]

  • Impact of prenatal exposure to organophosphate flame retardants and organophosphorus pesticides on neurodevelopment in four-year-old children: Evidence from the Shanghai birth cohort. (2025). PubMed. [Link]

  • Environmental risk evaluation report: Decabromodiphenyl ether (CAS no. 1163-19-5). (n.d.). GOV.UK. [Link]

  • Novel brominated flame retardants in house dust from Shanghai, China: levels, temporal variation, and human exposure. (2019). ResearchGate. [Link]

  • BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305) PROJECT NUMBER. (n.d.). Regulations.gov. [Link]

  • Recycling of plastic waste: Screening for brominated flame retardants (BFRs). (2017). ResearchGate. [Link]

  • Comprehensive Evaluation of the Toxicity of the Flame Retardant (decabromodiphenyl ether) in a Bioindicator Fish (Gambusia affinis). (2025). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-2,2-bis(bromomethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS RN: 41459-42-1). As a corrosive and halogenated organic compound, its management demands a meticulous and informed approach to ensure laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make sound safety decisions.

Core Hazard Profile & Essential Safety Imperatives

Understanding the inherent risks of 3-bromo-2,2-bis(bromomethyl)propanoic acid is fundamental to its safe management. The primary hazards associated with this compound dictate the stringent handling and disposal protocols required.

Primary Hazards:

  • Corrosivity: The compound is classified as a Category 1B corrosive substance, capable of causing severe skin burns and serious eye damage upon contact.[1][2] Inhalation can lead to chemical burns in the respiratory tract, and ingestion causes severe burns to the gastrointestinal system.[3]

  • Reactivity: It may be corrosive to metals.[4] It is incompatible with bases, strong acids, metals, and reducing agents, necessitating careful segregation in both storage and waste streams.[5][6]

The causality is clear: due to its severe corrosive nature, all handling and disposal operations must be designed to prevent any direct contact with the operator and to contain the material securely.

Mandatory Safety Protocols:

  • Engineering Controls: All handling of this solid chemical must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][5] An eyewash station and a safety shower must be immediately accessible in the work area.[3][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3]

    • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[1][7]

    • Body Protection: A fully buttoned, chemical-resistant lab coat must be worn.[3]

These controls are not merely recommendations; they are the minimum requirements for a self-validating safety system when working with this hazardous material.

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. 3-bromo-2,2-bis(bromomethyl)propanoic acid is classified as a halogenated organic acid waste . This classification is critical for two primary reasons: regulatory compliance and safety.

  • Regulatory Framework: The United States Environmental Protection Agency (EPA) has specific regulations for halogenated organic wastes.[8][9] Disposing of this compound requires adherence to local, regional, and national hazardous waste regulations to ensure accurate classification and compliant disposal.[2]

  • Safety through Segregation: Halogenated waste streams are typically destined for high-temperature incineration.[10] Mixing this waste with non-halogenated solvents can contaminate the entire solvent recovery stream, significantly increasing disposal costs and environmental impact.[11] Furthermore, mixing this acidic compound with incompatible materials like bases or metals in a single waste container can lead to dangerous chemical reactions.

The Golden Rule of Segregation: NEVER mix 3-bromo-2,2-bis(bromomethyl)propanoic acid waste with other waste categories. It must be collected in a dedicated, properly labeled container for halogenated organic waste.[10][11]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure the safe and compliant disposal of 3-bromo-2,2-bis(bromomethyl)propanoic acid and its contaminated materials.

3.1. Preparing for Disposal

  • Identify the Correct Waste Container: Obtain a dedicated hazardous waste container intended for halogenated organic solids . The container must be made of a compatible material (e.g., corrosive-resistant polypropylene or glass) and have a secure, airtight lid.[5][12]

  • Pre-label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information, including the full chemical name: "3-bromo-2,2-bis(bromomethyl)propanoic Acid".

3.2. Waste Collection and Containment

  • Pure Chemical Waste: Carefully transfer any unused or waste solid into the designated halogenated waste container inside a chemical fume hood. Avoid creating dust.

  • Contaminated Labware: Any items grossly contaminated with the chemical (e.g., weigh boats, disposable spatulas, gloves) should also be placed in the solid waste container.

  • Rinsate from Cleaning: When cleaning glassware, use a minimal amount of a suitable organic solvent (e.g., one that is part of your halogenated solvent waste stream). The first rinse should be collected as halogenated liquid waste. Subsequent rinses can be managed according to standard lab procedures for trace contaminants. Do not rinse directly into the drain. [1]

  • Secure the Container: After each addition, securely close the container lid to prevent spills or the release of vapors.

3.3. Labeling

  • Update the Label: Each time waste is added, update the hazardous waste label with the quantity.

  • Ensure Clarity: The label must be legible and clearly visible at all times.

3.4. Temporary Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][5]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly bases, strong acids, and metals.[5][6] The storage area should be designated for corrosive materials.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

3.5. Arranging for Final Disposal

  • Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: Follow your institution's specific procedures to schedule a pickup for the waste. The final disposal must be carried out by an approved and licensed hazardous waste disposal company.[1][2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 1.

  • Contain the Spill: For a small, solid spill, gently cover it with an inert absorbent material like sand, silica gel, or a universal binder.[5] Do not use combustible materials like sawdust.

  • Collect the Material: Carefully sweep or vacuum the material and place it into the designated halogenated organic solid waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Data Summary Table

ParameterDescriptionReference(s)
Chemical Name 3-bromo-2,2-bis(bromomethyl)propanoic Acid[13]
CAS Number 41459-42-1[3][13]
Molecular Formula C₄H₆Br₂O₂[13]
Primary Hazards Causes severe skin burns and eye damage (Corrosive Category 1B); May be corrosive to metals.[1][2]
Required PPE Chemical splash goggles, face shield, chemical-resistant gloves, lab coat.[1][7]
Handling Area Must be handled in a certified chemical fume hood.[3][5]
Storage Store locked up in a cool, dry, well-ventilated area in a tightly closed, corrosive-resistant container.[1][3][5][7]
Waste Classification Halogenated Organic Acid Waste.[10][14]
Disposal Method Collection by a licensed hazardous waste facility for approved disposal (typically incineration).[1][2][10]
Incompatibilities Bases, strong acids, metals, reducing agents, oxidizing agents.[5][6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Start Handling of 3-bromo-2,2-bis(bromomethyl)propanoic Acid PPE Wear Full PPE: Goggles, Face Shield, Gloves, Lab Coat Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGenerated Waste is Generated (Unused chemical, contaminated items) FumeHood->WasteGenerated SelectContainer Select Dedicated Container: 'Halogenated Organic Solid Waste' WasteGenerated->SelectContainer CheckLabel Is Container Labeled? SelectContainer->CheckLabel LabelContainer Affix Hazardous Waste Label CheckLabel->LabelContainer No AddWaste Place Waste in Container CheckLabel->AddWaste Yes LabelContainer->AddWaste SecureLid Securely Close Lid AddWaste->SecureLid Store Store in Satellite Accumulation Area SecureLid->Store CheckCompat Check for Incompatibles (Bases, Metals, etc.) Store->CheckCompat Separate Ensure Segregation CheckCompat->Separate ContainerFull Is Container Full or No Longer in Use? Separate->ContainerFull ContainerFull->WasteGenerated No, Add More Waste Later ContactEHS Contact EHS for Pickup ContainerFull->ContactEHS Yes End Disposal by Approved Hazardous Waste Vendor ContactEHS->End

Caption: Decision workflow for the safe disposal of 3-bromo-2,2-bis(bromomethyl)propanoic acid.

References

  • Material Safety Data Sheet - 3-Bromo-2-(bromomethyl)propionic acid, 97%. Cole-Parmer.
  • SAFETY DATA SHEET - 3-Bromo-2-(bromomethyl)propionic acid. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET (MSDS) - DL-2-Bromopropionic acid. KRISHNA SOLVECHEM LTD.
  • SAFETY DATA SHEET - Methyl 2-bromopropion
  • SAFETY DATA SHEET - 3-Bromo-2-(bromomethyl)propionic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-bromopropionic acid. MilliporeSigma.
  • 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1. Tokyo Chemical Industry Co., Ltd. (APAC).
  • 3-Bromo-2-(bromomethyl)propionic Acid 41459-42-1. TCI AMERICA.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • 3-Bromo-2-(bromomethyl)propionic Acid. Tokyo Chemical Industry Co., Ltd. (JP).
  • Hazardous Waste Segreg
  • Hazardous Waste Reduction. Environmental Health and Safety, Unknown Institution.
  • Propanoic acid, 3-bromo-2-(bromomethyl)-. NIST WebBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-2,2-bis(bromomethyl)propanoic Acid
Reactant of Route 2
3-bromo-2,2-bis(bromomethyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.